molecular formula C4H6F3NO2 B040017 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid CAS No. 122490-10-2

2-(Aminomethyl)-3,3,3-trifluoropropanoic acid

Cat. No.: B040017
CAS No.: 122490-10-2
M. Wt: 157.09 g/mol
InChI Key: JTVNVXKFDGVLJA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is a useful research compound. Its molecular formula is C4H6F3NO2 and its molecular weight is 157.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • It is used in the synthesis of fluorinated amino acids, which are significant in peptide/protein-based chemical biology. This facilitates applications in medicinal chemistry and life science (Lou et al., 2019).

  • This compound is instrumental in generating dimethylaminomethylene vinamidinium salts, as explored in scientific research (Davies et al., 2002).

  • It is also used in the synthesis of trifluoroalanine and trifluorolactic acid derivatives (Sewald & Burger, 1992).

  • As a precursor, it contributes to the development of various α-CF3-β2-amino acid derivatives, which are useful synthetic intermediates for novel 3,3,3-trifluoroalanine derivatives, potential drug candidates (Skarpos et al., 2006).

  • The compound facilitates the highly stereoselective synthesis of anti-alpha-trifluoromethyl-beta-amino acid derivatives, a potential application in scientific research (Shimada et al., 2006).

  • It's applied to the synthesis of 2-aryl-3,3,3-trifluoropropanoic acids, which can be used to create β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs) (Yamauchi et al., 2010).

  • It serves as a promising precursor to fluorinated alpha-amino acids (Amii et al., 2000).

  • Additionally, the synthesis of α-trifluoromethyl unsaturated carboxylic acids, potentially applicable in organic electronics and bioactivity, is another application (Liu et al., 2011).

  • 2-Trifluoromethylketenimines, derived from this compound, are used in chemical reactions for functionalizing α-amino acids (Katagiri et al., 2009).

  • In the field of drug development, its derivatives can substitute for a carboxylic acid to increase the lipophilicity of drug candidates (Qiu et al., 1999).

  • It's used in the solvent-controlled asymmetric Strecker reaction for the stereoselective synthesis of alpha-trifluoromethylated alpha-amino acids (Wang et al., 2006).

  • The compound is also used in the aminomethylation of electron-rich aromatics, facilitating the synthesis of aromatic primary amines and 1-aryl-trichloroethylamines (Sakai et al., 2003).

  • In the field of energy storage, it enhances the high-voltage performance of lithium-ion batteries (Zheng et al., 2017).

  • The method for preparing 3,3,3-trifluoropropanoic acid, derived from this compound, is efficient for scientific research applications (Komata et al., 2008).

  • Ethyl 3,3,3-trifluoropropanoate, another derivative, improves the cycling performance of LiMn2O4 cathode in lithium-ion batteries at elevated temperatures (Huang et al., 2016).

  • It also contributes to the synthesis of enantiomerically enriched 3,3,3-trifluoroalanine using asymmetric reduction and oxidative removal of N-aromatic moiety (Sakai et al., 1996).

  • Ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative are useful in chemical research for their convenient synthesis (Molines & Wakselman, 1987).

  • It's involved in the beta-lyase-dependent metabolism in humans and is nephrotoxic in rats (Iyer et al., 1998).

Safety and Hazards

The safety and hazards associated with “2-(Aminomethyl)-3,3,3-trifluoropropanoic acid” would depend on its exact properties and usage. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to refer to the relevant safety data sheets for specific information .

Properties

IUPAC Name

2-(aminomethyl)-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2(1-8)3(9)10/h2H,1,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVNVXKFDGVLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381988
Record name 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122490-10-2
Record name 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
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